REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:9][C:8]=1[O:18][CH3:19].C[O:21][B:22](OC)[O:23]C.Cl>O1CCCC1.O>[CH3:19][O:18][C:8]1[CH:9]=[CH:10][C:11]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:12][C:7]=1[B:22]([OH:23])[OH:21]
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Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)OC(F)(F)F)OC
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Name
|
|
Quantity
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18 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
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Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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COB(OC)OC
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Name
|
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Quantity
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6 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 15 min.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at −78° C. for 30 min.
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
The mixture was warmed to room temperature
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Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (2×40 mL)
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Type
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WASH
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Details
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The combined organic fractions were washed with water (20 mL) and brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
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Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
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Details
|
The residue was triturated with hexane
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Type
|
CUSTOM
|
Details
|
the solid was collected
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC(F)(F)F)B(O)O
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 366 mg | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |